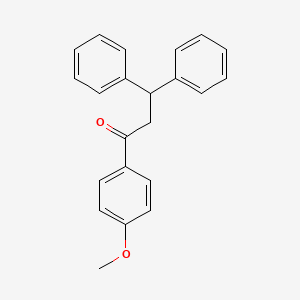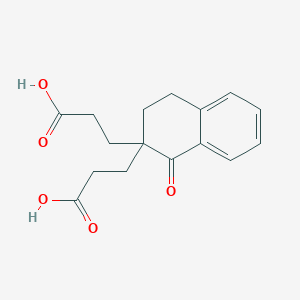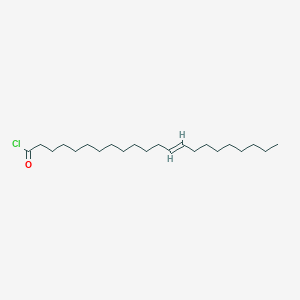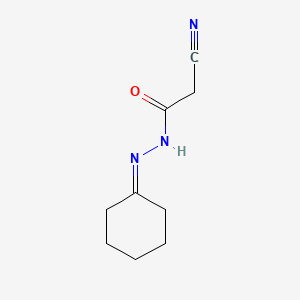
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring, which is further connected to a diphenylpropanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-methoxyacetophenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: A serotonin-releasing agent with similar structural features but different pharmacological effects.
Mebeverine: An anticholinergic compound used to treat irritable bowel syndrome, with a similar methoxyphenyl group.
Phenoxodiol: An antiproliferative agent with structural similarities, used in cancer research.
Uniqueness
1-(4-Methoxyphenyl)-3,3-diphenylpropan-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
2657-24-1 |
|---|---|
Fórmula molecular |
C22H20O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O2/c1-24-20-14-12-19(13-15-20)22(23)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3 |
Clave InChI |
ZSFOGRKTOXEJTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)

![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)
![[(1Z)-2-bromo-3,3-diethoxy-1-propenyl]benzene](/img/structure/B12000333.png)



![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)
